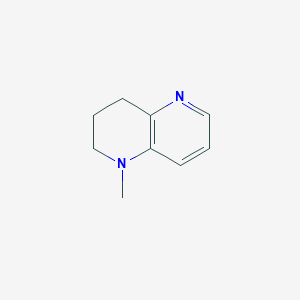
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with o-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea derivatives in polar solvents are used.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(p-tolyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(m-tolyl)thiourea
Comparison: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is unique due to the presence of the o-tolyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets compared to its analogs with different substituents on the thiourea moiety.
Propiedades
Fórmula molecular |
C14H11ClF3N3S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C14H11ClF3N3S/c1-8-4-2-3-5-11(8)20-13(22)21-12-10(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
Clave InChI |
ONBGPZNCARFEDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


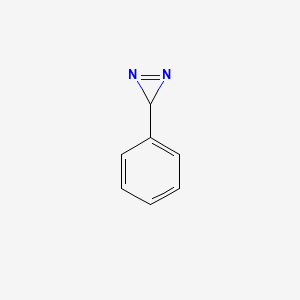


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
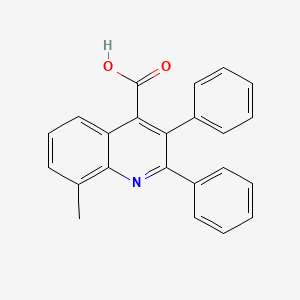




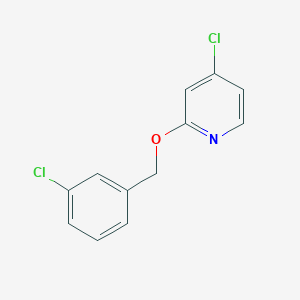
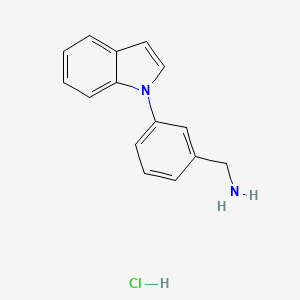

![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)
